molecular formula C15H17N3O B15074419 N,N-Dimethyl-4-(phenylazo)-m-anisidine CAS No. 148-94-7

N,N-Dimethyl-4-(phenylazo)-m-anisidine

Cat. No.: B15074419
CAS No.: 148-94-7
M. Wt: 255.31 g/mol
InChI Key: SJSXEOUKVMPXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(phenylazo)-m-anisidine is an organic compound with the molecular formula C14H15N3. It is also known by various other names such as p-(Dimethylamino)azobenzene and C.I. Solvent Yellow 2 . This compound is characterized by its vibrant yellow color and is commonly used as a dye in various industrial applications.

Preparation Methods

The synthesis of N,N-Dimethyl-4-(phenylazo)-m-anisidine typically involves the diazotization of aniline derivatives followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N,N-Dimethyl-4-(phenylazo)-m-anisidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-4-(phenylazo)-m-anisidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(phenylazo)-m-anisidine involves its ability to interact with various molecular targets through its azo group. This interaction can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

N,N-Dimethyl-4-(phenylazo)-m-anisidine can be compared with other azo compounds such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

148-94-7

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-methoxy-N,N-dimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C15H17N3O/c1-18(2)13-9-10-14(15(11-13)19-3)17-16-12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

SJSXEOUKVMPXCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.